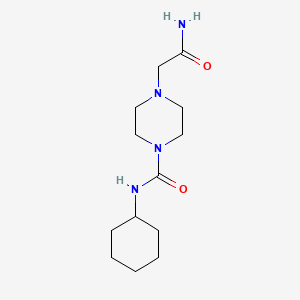

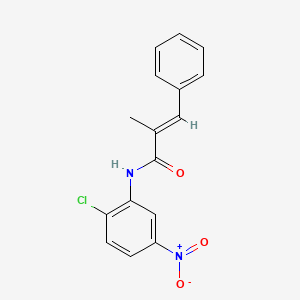

![molecular formula C25H27ClN2O3S2 B4626912 4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For instance, solid phase synthesis techniques have been utilized for creating N-p-Methylbenzyl Benzamide derivatives. This method starts with polystyryl-sulfonyl chloride resin treated with p-methylbenzyl amine, followed by acylation and cleavage steps to yield the product with a notable yield of 76% (Luo & Huang, 2004). These steps illustrate the complexity and the precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is elucidated through techniques like single-crystal X-ray diffraction, revealing intricate details such as orthorhombic space groups and specific bond angles and lengths, indicative of the complex intermolecular interactions and stability of these molecules (Luo & Huang, 2004).

Chemical Reactions and Properties

Compounds similar to 4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide participate in various chemical reactions, showcasing their reactivity and potential for modification. For example, the synthesis of related compounds involves reactions like diazotization, Sandmeyer reaction, oxidation, and esterification, leading to significant intermediates and end products with industrial relevance (Yang Jian-she, 2009).

Scientific Research Applications

Anticancer Agents

Derivatives similar to the queried compound have been synthesized and evaluated for their proapoptotic activity on melanoma cell lines. One such compound demonstrated significant growth inhibition, suggesting its potential as an anticancer agent. This compound also inhibited several human carbonic anhydrase isoforms, highlighting its diverse therapeutic potentials (Ö. Yılmaz et al., 2015).

Cardiac Protection and Antiarrhythmic Activity

Research has identified compounds within this family as effective Na+/H+ antiporter inhibitors, which could be beneficial in treating acute myocardial infarction. The substitution pattern on the benzoylguanidine structure was found crucial for the potency of these compounds, leading to the development of specific NHE-1 subtype inhibitors (M. Baumgarth et al., 1997). Additionally, other derivatives showed potent Class III antiarrhythmic activity without affecting conduction, which could offer a novel approach to managing arrhythmias (J. Ellingboe et al., 1992).

Enzyme Inhibition

Compounds within this chemical class have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentration ranges. This suggests their potential use in treating conditions where carbonic anhydrase activity plays a role (C. Supuran et al., 2013).

Synthesis and Structural Analysis

Solid-phase synthesis techniques have been applied to related compounds, leading to the development of new synthesis pathways and the determination of crystal structures. These studies provide a foundation for further exploration of the chemical properties and potential applications of these compounds (Juntao Luo et al., 2004).

properties

IUPAC Name |

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O3S2/c1-19-6-8-21(9-7-19)18-32-15-14-27-25(29)22-12-10-20(11-13-22)17-28(33(2,30)31)24-5-3-4-23(26)16-24/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOMTXWFXKUOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

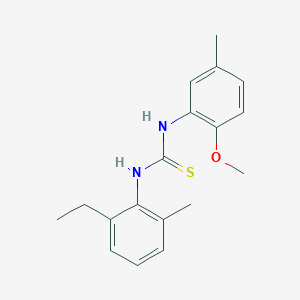

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)

![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)

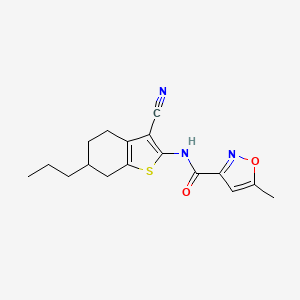

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B4626872.png)

![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)

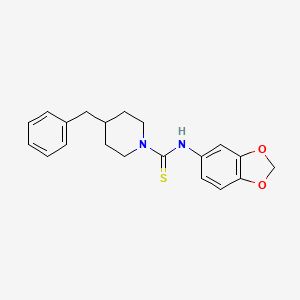

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

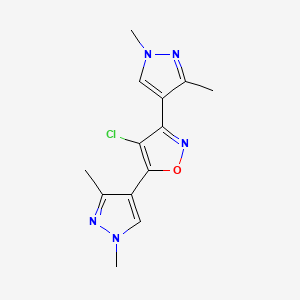

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)